molecular formula C12H14N2O5 B1331082 4'-ethynylthymidine CAS No. 221272-62-4

4'-ethynylthymidine

Cat. No.: B1331082
CAS No.: 221272-62-4
M. Wt: 266.25 g/mol
InChI Key: LLKVXAAJAGWZGF-YGOYTEALSA-N
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Description

Thymidine, 4’-C-ethynyl- is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of thymidine, where the 4’-carbon atom is substituted with an ethynyl group. Such modifications can significantly alter the biological activity and chemical properties of the nucleoside, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of a glycosyl donor, such as 3,5-O-(di-tert-butylsilylene)-4-thiofuranoid glycal, which undergoes electrophilic glycosidation to yield the desired product . The reaction conditions often require the presence of specific catalysts and protective groups to ensure the selective introduction of the ethynyl group.

Industrial Production Methods: Industrial production of Thymidine, 4’-C-ethynyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes multiple steps, such as protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Thymidine, 4’-C-ethynyl- can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include azides for click chemistry, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high efficiency and selectivity.

Major Products Formed: The major products formed from these reactions include various labeled nucleosides, oxidized or reduced derivatives, and other functionalized compounds that can be used in further applications.

Scientific Research Applications

Thymidine, 4’-C-ethynyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 4’-C-ethynyl- involves its incorporation into DNA during replication. Once incorporated, the ethynyl group can inhibit further chain elongation, effectively terminating DNA synthesis. This property is particularly useful in antiviral therapies, where the compound targets viral reverse transcriptase enzymes, preventing the replication of viral genomes . The molecular targets include the active sites of DNA polymerases and reverse transcriptases, where the compound binds and exerts its inhibitory effects.

Comparison with Similar Compounds

Thymidine, 4’-C-ethynyl- can be compared with other thymidine analogs such as:

The uniqueness of Thymidine, 4’-C-ethynyl- lies in its specific structural modification, which provides distinct advantages in terms of lower cytotoxicity and higher specificity for certain applications.

Properties

IUPAC Name

1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18)/t8-,9+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKVXAAJAGWZGF-YGOYTEALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176652
Record name Thymidine, 4'-C-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221272-62-4
Record name Thymidine, 4'-C-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221272624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, 4'-C-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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